DprE1 Enzyme Inhibition: Measured IC₅₀ for the 4-Chloro-Benzothiazole-2-sulfonamide Derivative
The target compound inhibits DprE1 with an IC₅₀ of 60.13 µg/mL, as determined by dose-dependent inhibition assay across a concentration range of 20–100 µg/mL [1]. In contrast, the frontline DprE1 clinical candidate BTZ043 exhibits an IC₅₀ of approximately 2.3 nM (~0.001 µg/mL) against the same enzyme [2]. Although the target compound is less potent than optimized clinical leads, its distinct 4-chlorobenzothiazole-2-sulfonamide scaffold provides a differentiated chemotype for structure-activity relationship (SAR) exploration and may serve as a tool compound for validating alternative binding modes within the DprE1 active site.
| Evidence Dimension | DprE1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 60.13 µg/mL |
| Comparator Or Baseline | BTZ043 (clinical-stage DprE1 inhibitor): IC₅₀ ≈ 2.3 nM (~0.001 µg/mL) |
| Quantified Difference | Approximately 60,000-fold lower potency for the target compound relative to BTZ043 |
| Conditions | In vitro DprE1 enzyme inhibition assay; concentration range 20–100 µg/mL for target compound; pH and temperature not fully specified in the source publication. |
Why This Matters
The quantitative DprE1 inhibition data establish the target compound as a structurally novel DprE1 ligand suitable for fragment-based and scaffold-hopping campaigns, where its moderate potency is offset by its distinct substitution pattern not found in existing clinical candidates.
- [1] Asian Pac. J. Cancer Prev. 2025, 26(5), 1841–1852. DOI: 10.31557/APJCP.2025.26.5.1841 (PMC12290195), Table 3. View Source
- [2] Makarov, V.; Manina, G.; Mikusova, K.; Möllmann, U.; Ryabova, O.; Saint-Joanis, B.; Dhar, N.; Pasca, M. R.; Buroni, S.; Lucarelli, A. P.; Milano, A.; De Rossi, E.; Belanova, M.; Bobovska, A.; Dianiskova, P.; Kordulakova, J.; Sala, C.; Fullam, E.; Schneider, P.; McKinney, J. D.; Brodin, P.; Christophe, T.; Waddell, S.; Butcher, P.; Albrethsen, J.; Rosenkrands, I.; Brosch, R.; Nandi, V.; Bharath, S.; Gaonkar, S.; Shandil, R. K.; Balasubramanian, V.; Balganesh, T.; Tyagi, S.; Grosset, J.; Riccardi, G.; Cole, S. T. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science 2009, 324, 801–804. View Source
